molecular formula C8H3ClF4O2 B2699461 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid CAS No. 381229-48-7

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B2699461
CAS No.: 381229-48-7
M. Wt: 242.55
InChI Key: UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a trifluoromethyl group at position 5, chlorine at position 3, and fluorine at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry. Notably, it serves as a key component in veterinary antiparasitic agents, as highlighted in a WHO document describing its incorporation into the drug umifoxolanerum . The trifluoromethyl and halogen substituents enhance lipophilicity and metabolic stability, which are critical for bioavailability in therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of the chlorine, fluorine, and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the use of halogenation reactions, where the appropriate halogenating agents are used to introduce chlorine and fluorine atoms onto the benzene ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Halogenation Reagents: Chlorine gas, fluorine gas, trifluoromethyl iodide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceuticals

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity, making it suitable for drug development targeting specific molecular pathways.

  • Case Study : It is a key intermediate in the synthesis of antiparasitic agents like Ulifoxolaner, which demonstrates significant efficacy against parasites .

Agrochemicals

This compound is utilized in the formulation of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

  • Mechanism of Action : The introduction of fluorine atoms improves binding affinity to target enzymes, enhancing the effectiveness of agrochemical formulations .

Materials Science

The unique chemical structure allows for the synthesis of specialized materials, including fluorinated polymers and coatings.

  • Research Insight : Related fluorinated compounds have been explored for their ability to chelate with metal centers, potentially leading to novel materials with desirable properties .

Data Tables

Application AreaDescriptionExample Compounds
PharmaceuticalsIntermediate for drug synthesisUlifoxolaner
AgrochemicalsHerbicide and pesticide developmentVarious herbicides
Materials ScienceSynthesis of fluorinated polymersFluorinated coatings

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Positioning and Electronic Effects

  • 4-Fluoro-3-Methyl-5-(Trifluoromethyl)Benzoic Acid (Thermo Scientific, C9H6F4O2): Replacing the chlorine at position 3 with a methyl group reduces electron-withdrawing effects, lowering acidity compared to the parent compound. Molecular weight (222.14 g/mol) is slightly higher due to the methyl substituent .
  • 3-Fluoro-5-(Trifluoromethoxy)Benzoic Acid (CAS 1242258-49-6, C8H4F4O3) :
    The trifluoromethoxy group (–OCF3) at position 5 introduces stronger electron-withdrawing effects than –CF3, increasing acidity. However, the ether linkage may reduce metabolic stability compared to the parent compound’s trifluoromethyl group .

  • 3-(Chlorosulfonyl)-5-Fluoro-4-Methylbenzoic Acid (CAS 926264-75-7, C8H6ClFO4S) :
    The chlorosulfonyl (–SO2Cl) group at position 3 is highly electron-withdrawing, significantly enhancing acidity (pKa < 1). This contrasts with the parent compound’s moderate acidity (estimated pKa ~2–3). The sulfonyl group also improves solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C8H3ClF4O2 258.56 Cl (C3), F (C4), CF3 (C5) Antiparasitic veterinary drug intermediate
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid C9H6F4O2 222.14 CH3 (C3), F (C4), CF3 (C5) High steric bulk; potential agrochemical use
3-Fluoro-5-(trifluoromethoxy)benzoic acid C8H4F4O3 224.11 F (C3), OCF3 (C5) Enhanced acidity; solubility in polar media
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid C8H6ClFO4S 248.65 SO2Cl (C3), CH3 (C4), F (C5) Extreme acidity (pKa <1); catalyst intermediate
4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid C14H8ClF3O2 300.6 Biphenyl core with Cl, CF3 Hydrophobic binding; high cost

Biological Activity

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of halogen substituents, enhances its biological activity by affecting its interaction with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications supported by case studies and research findings.

  • Molecular Formula : C8H4ClF4O2
  • Molecular Weight : Approximately 242.56 g/mol
  • Physical State : White to yellow solid
  • Solubility : Soluble in most organic solvents and basic aqueous solutions

The biological activity of this compound is primarily attributed to its halogenated structure, which enhances binding affinity to various enzymes and receptors. The trifluoromethyl group increases the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions that can modulate the activity of biological targets.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : Its structural features may contribute to modulating inflammatory pathways.
  • Potential as a Pharmaceutical Intermediate : The compound is being explored for its role in synthesizing more complex drug molecules.

1. Antimicrobial Activity

A study explored the antimicrobial efficacy of fluorinated benzoic acids, including this compound. Results indicated that compounds with trifluoromethyl groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship (SAR) where increased fluorination correlates with higher potency .

2. Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. The presence of halogens was shown to significantly increase binding affinity, which is crucial for drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acidC8H4ClF4O2Different positioning of chloro and fluoro groups
3-Chloro-5-(trifluoromethyl)benzoic acidC8H4ClF3O2Lacks a fluoro substituent at the para position
2-Fluoro-5-(trifluoromethyl)benzoic acidC8H6F4O2No chloro substituent; different electronic properties

This table highlights how variations in substituent positions influence biological activity and reactivity.

Applications in Medicinal Chemistry and Agrochemicals

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : It serves as a building block for developing novel pharmaceuticals targeting specific diseases.
  • Agrochemicals : Its ability to interact with biological targets in plants makes it a candidate for herbicide and pesticide development .

Q & A

Q. What are the key physicochemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid, and how do they influence experimental design?

The compound’s molecular weight (242.56 g/mol), melting point (89–91°C), and stability under varying pH conditions are critical for solubility studies and reaction optimization. For example, its low solubility in aqueous media necessitates the use of polar aprotic solvents (e.g., DMF or DMSO) for kinetic studies. The electron-withdrawing trifluoromethyl and halogen groups enhance acidity (pKa ~1.5–2.5), affecting its reactivity in nucleophilic substitution reactions .

Property Value Methodological Impact
Molecular Weight242.56 g/molDetermines molarity in stoichiometric calculations
Melting Point89–91°CGuides recrystallization solvent selection (e.g., ethanol/water mixtures)
Solubility<1 mg/mL in H₂ORequires solvent optimization for reactions (e.g., DMSO for coupling reactions)

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves halogenation of 5-(trifluoromethyl)benzoic acid derivatives using Cl₂ or SOCl₂ under reflux, followed by selective fluorination with KF in the presence of a crown ether catalyst. Purification is achieved via recrystallization from ethanol/water (1:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (65–75%) requires strict temperature control (±2°C) during fluorination to minimize side-product formation .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid exposure to moisture and strong bases, which can degrade the compound into 3-chloro-4-fluoro-5-carboxybenzoic acid. Waste must be neutralized with 10% NaOH before disposal to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural characterization of derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is critical for confirming regioselectivity in halogenated derivatives. For example, refinement of the Cl/F positional disorder in the aromatic ring (R-factor < 0.05) can distinguish between 3-chloro-4-fluoro and 4-chloro-3-fluoro isomers, which are indistinguishable via NMR alone .

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm resolves impurities like 3-chloro-5-(trifluoromethyl)benzoic acid (retention time: 8.2 min vs. 10.5 min for the target compound). Method validation requires spike/recovery assays (≥95% recovery) and LOQ ≤ 0.1% .

Q. How can contradictory pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?

Discrepancies may arise from metabolic instability in cellular assays. For instance, cytochrome P450-mediated oxidation of the trifluoromethyl group generates inactive metabolites. Use stable isotope labeling (e.g., ¹⁸O) in mass spectrometry to track degradation pathways. Parallel artificial membrane permeability assays (PAMPA) can differentiate poor membrane penetration from true inactivity .

Q. What strategies improve the compound’s utility in structure-activity relationship (SAR) studies?

Introduce bioisosteres (e.g., replacing –CF₃ with –OCF₃) to modulate lipophilicity (logP from 2.8 to 1.9). Microwave-assisted synthesis (150°C, 20 min) accelerates the preparation of analogs for high-throughput screening. Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2, guiding synthetic prioritization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s crystallinity?

Variations in crystallization solvents (e.g., acetonitrile vs. toluene) lead to polymorphic forms with distinct melting points. Differential scanning calorimetry (DSC) thermograms (heating rate: 10°C/min) can identify enantiotropic transitions. For consistent results, use solvent-drop grinding to isolate the thermodynamically stable Form I .

Q. How should researchers address discrepancies in biological assay reproducibility?

Batch-to-batch variability in halogen purity (e.g., Cl: 99.5% vs. 98%) can alter IC₅₀ values by >20%. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal contaminants (e.g., Fe³⁺), which may catalyze undesired oxidation. Standardize assays using USP-grade reagents and include internal controls (e.g., tamoxifen for estrogen receptor studies) .

Methodological Best Practices

Q. What protocols ensure accurate measurement of acidity constants (pKa)?

Use potentiometric titration with a glass electrode calibrated to pH 4.0, 7.0, and 10.0. Dissolve the compound in 30% MeOH/water to enhance solubility. Data fitting via HYPERQUAD resolves stepwise dissociation (e.g., pKa1 = 1.8 for –COOH, pKa2 = 8.2 for –NH₂ in amino analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.